Integrin modulator 1

Description

BenchChem offers high-quality Integrin modulator 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Integrin modulator 1 including the price, delivery time, and more detailed information at info@benchchem.com.

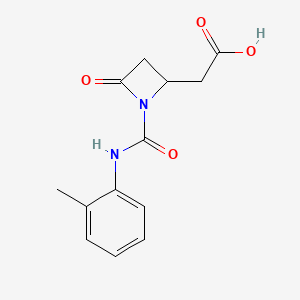

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2-methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-4-2-3-5-10(8)14-13(19)15-9(6-11(15)16)7-12(17)18/h2-5,9H,6-7H2,1H3,(H,14,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHXECODTXNHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2C(CC2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Integrin Modulator 1: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin Modulator 1 is a potent and selective agonist of α4β1 integrin, a heterodimeric cell adhesion receptor critically involved in immunological and inflammatory processes. This technical guide elucidates the core mechanism of action of Integrin Modulator 1, detailing its molecular interactions, downstream signaling cascades, and cellular effects. The information is compiled from publicly available pharmacological data.

Core Mechanism of Action

Integrin Modulator 1 functions as a selective agonist for the α4β1 integrin receptor.[1][2][3][4][5] Unlike antagonists that block integrin function, this modulator activates the receptor, mimicking the binding of its natural ligands. This activation leads to conformational changes in the integrin, initiating intracellular signaling and enhancing cell adhesion. Some sources also describe it as a peptide that binds to integrins and inhibits their interaction with extracellular matrix proteins, suggesting a more complex modulatory role that may include inhibition of certain ion channels.

Molecular Target and Binding Affinity

The primary molecular target of Integrin Modulator 1 is the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). It exhibits a high affinity for this receptor, specifically at the RGD-binding site, with a reported IC50 of 9.8 nM.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the potency and efficacy of Integrin Modulator 1.

| Parameter | Value | Description |

| IC50 | 9.8 nM | The half maximal inhibitory concentration for RGD-binding to α4β1 integrin. |

| EC50 | 12.9 nM | The half maximal effective concentration for increasing cell adhesion mediated by α4β1 integrin. |

Downstream Signaling Pathways

Upon binding to and activating α4β1 integrin, Integrin Modulator 1 initiates a cascade of intracellular signaling events. A key identified pathway is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically through the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Integrin clustering, which can be induced by agonists, is known to activate focal adhesion kinase (FAK), leading to its tyrosine phosphorylation. This FAK activation can then trigger several downstream pathways, including the Ras/MAPK and PI3K/Akt signaling cascades.

Key Experimental Evidence and Protocols

The mechanism of action of Integrin Modulator 1 has been elucidated through several key in vitro experiments.

Cell Adhesion Assay

This experiment quantifies the ability of Integrin Modulator 1 to promote cell adhesion.

-

Objective: To determine the EC50 of Integrin Modulator 1 for α4β1 integrin-mediated cell adhesion.

-

Cell Line: Jurkat E6.1 cells, which endogenously express α4β1 integrin.

-

Methodology:

-

Jurkat E6.1 cells are treated with varying concentrations of Integrin Modulator 1 (e.g., 2-10 μg/mL) for 30 minutes.

-

The treated cells are then added to plates coated with an α4β1 integrin ligand, such as VCAM-1.

-

After an incubation period, non-adherent cells are washed away.

-

The remaining adherent cells are quantified, typically using a colorimetric assay (e.g., MTT) or by fluorescence.

-

The concentration of Integrin Modulator 1 that produces 50% of the maximal cell adhesion is determined as the EC50.

-

-

Results: Integrin Modulator 1 was found to significantly increase Jurkat E6.1 cell adhesion in a concentration-dependent manner.

ERK1/2 Phosphorylation Assay

This assay is used to confirm the activation of the MAPK signaling pathway.

-

Objective: To measure the effect of Integrin Modulator 1 on the phosphorylation of ERK1/2.

-

Cell Line: Jurkat E6.1 cells.

-

Methodology:

-

Jurkat E6.1 cells are treated with Integrin Modulator 1 at various concentrations (e.g., 1-100 nM) for 1 hour.

-

Following treatment, cell lysates are prepared.

-

The levels of phosphorylated ERK1/2 and total ERK1/2 are determined using Western blotting with specific antibodies.

-

The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.

-

-

Results: Treatment with Integrin Modulator 1 resulted in a strong and significant increase in ERK1/2 phosphorylation in Jurkat E6.1 cells.

Integrin Conformation Assay

This experiment assesses the conformational changes in α4β1 integrin induced by the modulator.

-

Objective: To measure the binding of a conformation-specific antibody to α4β1 integrin upon treatment with Integrin Modulator 1.

-

Cell Line: Jurkat E6.1 cells.

-

Methodology:

-

Jurkat E6.1 cells are incubated with a range of concentrations of Integrin Modulator 1 (e.g., 1 nM - 10 μM) for 30 minutes.

-

The cells are then stained with the HUTS-21 antibody, which specifically recognizes an activated conformation of β1 integrins.

-

The binding of the HUTS-21 antibody is quantified using flow cytometry.

-

-

Results: Integrin Modulator 1 significantly increased the binding of the HUTS-21 antibody to Jurkat E6.1 cells in a concentration-dependent manner, indicating that it induces a conformational change in the β1 integrin subunit consistent with activation.

Conclusion

Integrin Modulator 1 is a well-characterized small molecule agonist of α4β1 integrin. Its mechanism of action involves direct binding to and activation of the receptor, leading to enhanced cell adhesion and the initiation of downstream signaling through the FAK-Ras-MAPK pathway, evidenced by increased ERK1/2 phosphorylation. The provided experimental protocols offer a basis for further investigation into the nuanced effects of this modulator in various cellular contexts. This molecule holds potential for research in areas where α4β1 integrin plays a significant role, such as immunology and cancer cell motility.

References

Cellular targets and molecular interactions of Integrin modulator 1

An In-depth Technical Guide to Integrin Modulator 1: Cellular Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets, molecular interactions, and functional effects of Integrin Modulator 1. The information is compiled from publicly available data sheets and scientific literature, offering a centralized resource for researchers interested in this specific α4β1 integrin agonist.

Core Cellular Target: α4β1 Integrin

Integrin Modulator 1 is a potent and selective agonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4)[1][2][3][4][5]. Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion. The α4β1 integrin is crucial for the migration and accumulation of leukocytes and is involved in various physiological and pathological processes, including immune responses and inflammation.

Molecular Interactions and Biological Effects

Integrin Modulator 1 actively binds to the α4β1 integrin, leading to a conformational change that increases its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS1 domain of fibronectin. This agonistic action translates into several key biological effects:

-

Enhanced Cell Adhesion: The primary and most well-documented effect of Integrin Modulator 1 is the significant enhancement of cell adhesion mediated by the α4β1 integrin. This has been observed in various cell lines, including Jurkat E6.1 cells.

-

Activation of Downstream Signaling: By activating α4β1 integrin, the modulator triggers intracellular signaling cascades. Notably, it leads to a strong and significant increase in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), key components of the MAPK signaling pathway.

-

Induction of Conformational Changes: The binding of Integrin Modulator 1 induces a high-affinity state in the α4β1 integrin, which can be detected by an increased binding of the HUTS-21 antibody, an antibody that specifically recognizes the activated conformation of the β1 integrin subunit.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of Integrin Modulator 1.

Table 1: Potency and Efficacy of Integrin Modulator 1

| Parameter | Value | Description |

| IC50 | 9.8 nM | Concentration required to inhibit 50% of the RGD-peptide binding to α4β1 integrin. |

| EC50 | 12.9 nM | Concentration required to elicit a 50% maximal increase in cell adhesion mediated by α4β1 integrin. |

Table 2: Cellular Activity of Integrin Modulator 1 in Jurkat E6.1 Cells

| Assay | Effective Concentration | Incubation Time | Observed Effect |

| Cell Adhesion | 2-10 µg/mL | 30 minutes | Significant increase in cell adhesion. |

| ERK1/2 Phosphorylation | 1-100 nM | 1 hour | Strong and significant increase in ERK1/2 phosphorylation. |

| HUTS-21 Antibody Binding | 1 nM - 10 µM | 30 minutes | Concentration-dependent increase in HUTS-21 antibody binding. |

Detailed Experimental Protocols

While the specific, detailed experimental protocols used for the initial characterization of Integrin Modulator 1 are not publicly available, the following are representative methodologies for the key assays cited, based on established protocols for similar α4β1 integrin agonists.

Integrin-Mediated Cell Adhesion Assay

This assay evaluates the ability of Integrin Modulator 1 to promote cell adhesion to an α4β1 integrin ligand.

Materials:

-

96-well microtiter plates

-

α4β1 integrin ligand (e.g., VCAM-1 or fibronectin)

-

Bovine Serum Albumin (BSA)

-

Jurkat E6.1 cells

-

Calcein-AM (fluorescent dye)

-

Integrin Modulator 1

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with the α4β1 integrin ligand (e.g., 10 µg/mL VCAM-1) overnight at 4°C.

-

Blocking: Wash the wells with assay buffer and block non-specific binding sites with a solution of 1% BSA for 1 hour at 37°C.

-

Cell Labeling: Label Jurkat E6.1 cells with Calcein-AM according to the manufacturer's instructions.

-

Cell Treatment: Resuspend the labeled cells in assay buffer and incubate them with varying concentrations of Integrin Modulator 1 for 30 minutes at 37°C.

-

Adhesion: Add the treated cells to the coated and blocked wells and allow them to adhere for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in cell adhesion.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of increased ERK1/2 phosphorylation in response to Integrin Modulator 1.

Materials:

-

Jurkat E6.1 cells

-

Serum-free cell culture medium

-

Integrin Modulator 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Cell Starvation: Serum-starve Jurkat E6.1 cells for several hours to reduce basal levels of ERK1/2 phosphorylation.

-

Stimulation: Treat the starved cells with various concentrations of Integrin Modulator 1 (e.g., 1-100 nM) for 1 hour at 37°C.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

-

Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated ERK1/2 to total ERK1/2.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Integrin Modulator 1

Caption: Signaling pathway of Integrin Modulator 1.

Experimental Workflow for Characterization

Caption: Experimental workflow for characterizing Integrin Modulator 1.

References

An In-depth Technical Guide on the Pharmacokinetic Properties and ADME Profile of Integrin Modulator 1 (Cilengitide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Integrin Modulator 1 , represented here by Cilengitide (EMD 121974) . Cilengitide is a selective, potent antagonist of αvβ3 and αvβ5 integrins and serves as a well-documented exemplar for this class of therapeutic agents.[1][2][3]

Overview of Pharmacokinetic Properties

Cilengitide, a cyclic pentapeptide, exhibits linear pharmacokinetics.[1][4] Following intravenous administration, its plasma concentrations decline with a mean terminal elimination half-life of approximately 2.5 to 5 hours. Studies have shown that key parameters such as clearance and volume of distribution are dose-independent, and the steady-state concentration increases proportionally with the dose. There is no evidence of drug accumulation with repeated dosing.

Summary of Human Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Cilengitide in adult patients with advanced solid tumors.

| Parameter | Value | Reference |

| Terminal Half-Life (t½) | 2.5 - 5 hours | |

| Clearance (CL) | 5.9 - 12.1 L/h (34 - 88 mL/min/m²) | |

| Volume of Distribution (Vdss) | ~20 L (9 - 31 L/m²) | |

| Dosing Regimen | Intravenous Infusion | |

| Pharmacokinetics | Linear, dose-proportional |

ADME Profile

The ADME profile of Cilengitide is characterized by low permeability, minimal metabolism, and predominantly renal excretion of the unchanged parent drug.

Absorption

Cilengitide is administered intravenously due to very low membrane permeability. In vitro studies classify it as a low-permeability compound.

Distribution

The volume of distribution at steady state (Vdss) is approximately 20 liters, suggesting that the drug's distribution is largely confined to the extracellular fluid volume. Preclinical data in mice and monkeys also indicate a low volume of distribution, signifying limited distribution from the central compartment into tissues.

Metabolism

Cilengitide undergoes minimal to no systemic metabolism. In both preclinical animal studies and human clinical trials, the unchanged parent drug was the major component detected in plasma (>85%). The concentration profiles of total radioactivity (from [14C]-cilengitide) and the unlabeled drug in human plasma were nearly superimposable, confirming the absence of significant circulating metabolites. While no metabolites are found in plasma or urine, two minor metabolites have been identified in feces, likely formed by intestinal or fecal bacteria peptidases.

Excretion

The primary route of elimination for Cilengitide in humans is renal excretion. A human mass balance study showed that approximately 94.5% of the administered radioactive dose was recovered, with a mean of 79.0% in urine and 15.5% in feces. Of the total dose, 77.5% was recovered as unchanged Cilengitide in the urine. Renal clearance appears to occur via passive glomerular filtration without active secretion.

Summary of In Vitro ADME & Physicochemical Properties

| Parameter | Value / Observation | Reference |

| Molecular Formula | C₂₇H₄₀N₈O₇ | |

| Molecular Mass | 588.67 g/mol | |

| Permeability | Very low (1.0 nm/sec) | |

| Metabolism (In Vitro) | Negligible in human hepatocytes | |

| Hepatocyte Uptake | Minor and passive | |

| Biliary Efflux (Human) | Negligible |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ADME and pharmacokinetic data. Below are descriptions of key experimental protocols typically employed.

Human Pharmacokinetic Study

-

Study Design : A Phase I, open-label, dose-escalation study in patients with advanced solid tumors.

-

Drug Administration : Cilengitide is administered as a continuous intravenous infusion over a specified period (e.g., 1-hour or continuous) for a multi-week cycle.

-

Sample Collection : Blood samples are collected at predetermined time points, such as pre-infusion, during infusion, and at various time points post-infusion (e.g., 0.1, 0.5, 1, 2, 4, 8, 24 hours).

-

Bioanalysis : Plasma concentrations of Cilengitide are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis : Pharmacokinetic parameters (CL, Vdss, t½, AUC) are calculated from the plasma concentration-time data using noncompartmental analysis with software such as WinNonlin.

Human Mass Balance Study

-

Study Design : A study in healthy volunteers to determine the routes of excretion and extent of metabolism.

-

Drug Administration : A single intravenous infusion of unlabeled Cilengitide is spiked with [14C]-cilengitide.

-

Sample Collection : Blood, urine, and feces are collected at regular intervals for up to 15 days or until radioactivity falls below 1% of the administered dose.

-

Bioanalysis : Total radioactivity in samples is measured by liquid scintillation counting. Unchanged Cilengitide and potential metabolites are profiled and quantified using LC-MS/MS and radiochromatography.

In Vitro Permeability Assay (Caco-2)

-

Objective : To assess the potential for oral absorption by measuring bidirectional transport across a Caco-2 cell monolayer, a model of the intestinal epithelium.

-

Method :

-

Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for ~21 days to form a differentiated, polarized monolayer.

-

Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

-

The test compound (Cilengitide) is added to either the apical (A) or basolateral (B) chamber.

-

Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). A low Papp value, as seen with Cilengitide, indicates poor permeability.

-

In Vitro Metabolic Stability Assay

-

Objective : To evaluate the susceptibility of a compound to metabolism by liver enzymes.

-

Method (Hepatocytes) :

-

Cryopreserved human hepatocytes are thawed and incubated in a suitable medium.

-

Cilengitide is added to the hepatocyte suspension at a known concentration.

-

Aliquots are removed at several time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched (e.g., with cold acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

The rate of disappearance is used to calculate in vitro half-life and intrinsic clearance. For Cilengitide, minimal metabolism is observed.

-

Visualizations: Signaling Pathway and Experimental Workflow

Integrin Signaling Pathway Inhibition

Cilengitide functions by blocking the binding of extracellular matrix (ECM) proteins to αvβ3 and αvβ5 integrins. This prevents the recruitment and activation of key signaling proteins like Focal Adhesion Kinase (FAK) and Src kinase. Inhibition of this initial step disrupts downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.

Caption: Inhibition of the Integrin-FAK-Src signaling cascade by Cilengitide.

Standard In Vitro ADME Experimental Workflow

The evaluation of a drug candidate's ADME properties typically follows a tiered or parallel screening approach to identify potential liabilities early in the drug discovery process. This workflow ensures that resources are focused on compounds with the most promising pharmacokinetic profiles.

Caption: A typical experimental workflow for in vitro ADME profiling.

References

- 1. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I study of continuous infusion cilengitide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical and biophysical properties of Integrin modulator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin Modulator 1 is a potent and selective small-molecule agonist of integrin α4β1, also known as Very Late Antigen-4 (VLA-4). Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions, thereby mediating a wide range of cellular processes including adhesion, migration, proliferation, and signaling. The α4β1 integrin is prominently expressed on the surface of leukocytes and is critically involved in inflammatory responses by mediating their adhesion to vascular endothelial cells and migration into tissues. As an agonist, Integrin Modulator 1 enhances the adhesive function of α4β1, making it a valuable tool for studying the roles of this integrin in various physiological and pathological processes. This document provides a comprehensive overview of the biochemical and biophysical properties of Integrin Modulator 1, detailed experimental protocols for its characterization, and an illustration of its putative signaling pathway.

Biochemical and Biophysical Properties

Integrin Modulator 1 is a synthetic, cell-permeable compound with well-defined biochemical and biophysical characteristics. These properties are essential for its application in in vitro and in vivo studies.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2023788-32-9 | [1][2][3] |

| Molecular Formula | C13H14N2O4 | [2] |

| Molecular Weight | 262.26 g/mol | [2] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO |

In Vitro Biological Activity

Integrin Modulator 1 has been characterized by its potent agonistic activity on the α4β1 integrin, as demonstrated in various in vitro assays.

| Parameter | Value | Description | Reference |

| IC50 | 9.8 nM | Concentration for 50% inhibition of RGD (arginine-glycine-aspartic acid)-binding to α4β1 integrin. | |

| EC50 | 12.9 nM | Concentration for 50% effective response in increasing α4β1 integrin-mediated cell adhesion. |

Mechanism of Action and Signaling Pathway

Integrin Modulator 1 functions as an agonist of the α4β1 integrin. Upon binding, it is proposed to induce a conformational change in the integrin heterodimer, shifting it to a high-affinity state for its natural ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 fragment of fibronectin. This enhanced binding affinity leads to increased cell adhesion and triggers downstream intracellular signaling cascades. One of the key pathways activated by α4β1 integrin is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the ERK pathway is a crucial event in mediating cellular responses such as proliferation, differentiation, and survival.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of Integrin Modulator 1.

α4β1 Integrin-Mediated Cell Adhesion Assay

This assay quantifies the ability of Integrin Modulator 1 to promote the adhesion of α4β1-expressing cells, such as the human T-lymphocyte cell line Jurkat E6.1, to a substrate coated with an α4β1 ligand, typically VCAM-1.

Materials:

-

Jurkat E6.1 cells

-

Recombinant human VCAM-1/CD106

-

96-well, flat-bottom microplates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM fluorescent dye

-

Integrin Modulator 1

-

Assay buffer (e.g., RPMI 1640 with 1% BSA)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 2 µg/mL in PBS) overnight at 4°C.

-

The following day, wash the wells twice with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with PBS before use.

-

-

Cell Preparation:

-

Culture Jurkat E6.1 cells in appropriate media.

-

Harvest the cells and wash them with serum-free medium.

-

Resuspend the cells in assay buffer containing 2 µM Calcein-AM and incubate for 30 minutes at 37°C to fluorescently label the cells.

-

Wash the cells twice with assay buffer to remove excess dye and resuspend them to a final concentration of 5 x 10^5 cells/mL.

-

-

Adhesion Assay:

-

Prepare serial dilutions of Integrin Modulator 1 in the assay buffer.

-

Add 50 µL of the cell suspension to each well of the VCAM-1 coated plate.

-

Add 50 µL of the Integrin Modulator 1 dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

After incubation, gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

The EC50 value can be calculated by plotting the fluorescence intensity against the logarithm of the Integrin Modulator 1 concentration and fitting the data to a sigmoidal dose-response curve.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of increased ERK1/2 phosphorylation in Jurkat E6.1 cells upon treatment with Integrin Modulator 1, indicating the activation of the MAPK signaling pathway.

Materials:

-

Jurkat E6.1 cells

-

Integrin Modulator 1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture Jurkat E6.1 cells and serum-starve them for 4-6 hours prior to the experiment.

-

Treat the cells with various concentrations of Integrin Modulator 1 (e.g., 1-100 nM) or vehicle control for 1 hour at 37°C.

-

After treatment, harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Re-probing for Total ERK1/2:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 following the same procedure.

-

Conclusion

Integrin Modulator 1 is a valuable pharmacological tool for investigating the biology of the α4β1 integrin. Its well-defined biochemical and biophysical properties, coupled with its potent and selective agonistic activity, make it suitable for a wide range of in vitro studies. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize the effects of this modulator on cell adhesion and intracellular signaling, ultimately contributing to a deeper understanding of α4β1 integrin function in health and disease.

References

Methodological & Application

Application Notes and Protocols for Integrin Modulator 1: A Potent α4β1 Agonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of Integrin Modulator 1, a potent and selective agonist of α4β1 integrin. The following sections describe experimental designs for assessing its impact on cell adhesion, migration, and downstream signaling pathways.

Introduction to Integrin Modulator 1

Integrin Modulator 1 is a small molecule that acts as a potent and selective agonist for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions, particularly in leukocyte trafficking and immune responses. The natural ligands for α4β1 include vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin. By activating α4β1, Integrin Modulator 1 can enhance cell adhesion and trigger downstream signaling cascades.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Integrin Modulator 1, providing a quick reference for its potency and efficacy in relevant cell-based assays.

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC₅₀ | 9.8 nM | RGD-binding to α4β1 | - | Represents the concentration for 50% inhibition of RGD-like ligand binding. |

| EC₅₀ | 12.9 nM | Cell Adhesion | Jurkat E6.1 | Represents the concentration for 50% of the maximal increase in cell adhesion.[1] |

Experimental Protocols

Cell Adhesion Assay

This protocol details a static cell adhesion assay to quantify the effect of Integrin Modulator 1 on the adhesion of α4β1-expressing cells to its ligand, VCAM-1.

Principle: α4β1 integrin activation by Integrin Modulator 1 will increase the avidity of the integrin for its ligand, leading to enhanced cell adhesion. This increase in adhesion can be quantified by measuring the number of cells that remain bound to a VCAM-1 coated surface after washing.

Materials:

-

α4β1-expressing cells (e.g., Jurkat E6.1)

-

Integrin Modulator 1

-

Recombinant Human VCAM-1/CD106

-

96-well tissue culture plates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other fluorescent cell stain

-

Assay Buffer (e.g., HBSS with 1 mM Ca²⁺/Mg²⁺)

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

The next day, wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with PBS before use.

-

-

Cell Preparation:

-

Label Jurkat E6.1 cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of Integrin Modulator 1 in Assay Buffer.

-

-

Adhesion Assay:

-

Add 50 µL of the cell suspension to each well.

-

Add 50 µL of the Integrin Modulator 1 dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

Gently wash the wells three times with pre-warmed Assay Buffer to remove non-adherent cells.

-

-

Quantification:

-

After the final wash, add 100 µL of Assay Buffer to each well.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Calcein-AM.

-

The fluorescence intensity is directly proportional to the number of adherent cells.

-

Cell Migration (Transwell) Assay

This protocol describes a transwell migration assay, also known as a Boyden chamber assay, to assess the effect of Integrin Modulator 1 on the chemotactic migration of α4β1-expressing cells.

Principle: The migration of cells through a porous membrane towards a chemoattractant is dependent on integrin-mediated adhesion and motility. Activating α4β1 with Integrin Modulator 1 can influence this process.

Materials:

-

α4β1-expressing cells (e.g., Jurkat E6.1)

-

Integrin Modulator 1

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Serum-free cell culture medium

-

Staining solution (e.g., Crystal Violet or a fluorescent dye)

Protocol:

-

Assay Setup:

-

Place the transwell inserts into the wells of the 24-well companion plate.

-

Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber.

-

In a separate tube, resuspend the cells in serum-free medium at 1 x 10⁶ cells/mL.

-

Treat the cells with various concentrations of Integrin Modulator 1 or vehicle control and incubate for 30 minutes at 37°C.

-

-

Cell Seeding:

-

Add 100 µL of the treated cell suspension to the upper chamber of each transwell insert.

-

-

Incubation:

-

Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator. The optimal time will depend on the cell type.

-

-

Quantification:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a solution like 4% paraformaldehyde.

-

Stain the fixed cells with Crystal Violet or a fluorescent dye.

-

Elute the Crystal Violet with a solvent (e.g., 10% acetic acid) and measure the absorbance, or quantify the fluorescence using a plate reader.

-

Alternatively, the membrane can be excised, mounted on a slide, and the cells can be counted under a microscope.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to measure the phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2), a key downstream signaling event following integrin activation, using Western blotting.[2]

Principle: The activation of α4β1 integrin by Integrin Modulator 1 can initiate an intracellular signaling cascade that leads to the phosphorylation and activation of ERK1/2. This can be detected by using antibodies specific to the phosphorylated form of ERK1/2.

Materials:

-

α4β1-expressing cells (e.g., Jurkat E6.1)

-

Integrin Modulator 1

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Starve the cells in serum-free medium for 4-12 hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with different concentrations of Integrin Modulator 1 for various time points (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

-

Visualizations

α4β1 Integrin Signaling Pathway

Caption: α4β1 Integrin Signaling Cascade.

Experimental Workflow for Cell Adhesion Assay

Caption: Cell Adhesion Assay Workflow.

Logical Relationship of Key Experiments

Caption: Interrelation of Key Assays.

References

- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and preparation of Integrin modulator 1 for research experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Integrin modulator 1 (CAS No. 2023788-32-9) is a potent and selective agonist of α4β1 integrin.[1] Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including immune responses, inflammation, and cancer.[2] Specifically, α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is expressed on the surface of leukocytes and is involved in their migration and infiltration into inflamed tissues.[2] Integrin modulator 1 acts by binding to α4β1 integrin and activating its downstream signaling pathways, leading to increased cell adhesion. These application notes provide detailed protocols for the preparation and use of Integrin modulator 1 in common research applications, such as cell adhesion and signal transduction studies.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2023788-32-9 | MedchemExpress |

| Molecular Formula | C₁₃H₁₄N₂O₄ | MedchemExpress |

| Molecular Weight | 262.26 g/mol | MedchemExpress |

| Purity | >98% | MedchemExpress |

| Appearance | Solid | MedchemExpress |

Biological Activity

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (RGD-binding α4β1) | 9.8 nM | ||

| EC₅₀ (α4β1-mediated cell adhesion) | 12.9 nM | Jurkat E6.1 |

Solubility and Preparation of Stock Solutions

Proper dissolution and storage of Integrin modulator 1 are critical for maintaining its biological activity and ensuring reproducible experimental results.

In Vitro Stock Solution Preparation

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

| Solvent | Maximum Solubility |

| DMSO | ≥ 100 mg/mL (≥ 381.30 mM) |

Protocol for 10 mM Stock Solution in DMSO:

-

Prepare a stock solution of Integrin modulator 1 in DMSO at a concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.62 mg of Integrin modulator 1 in 1 mL of DMSO.

-

If necessary, sonicate the solution to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.

In Vivo Solution Preparation

For in vivo experiments, a solution can be prepared using a combination of solvents to ensure solubility and biocompatibility.

Protocol for In Vivo Formulation:

A common formulation for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.

-

Prepare a stock solution of Integrin modulator 1 in DMSO (e.g., 50 mg/mL).

-

To prepare the final working solution, add the solvents in the following order, ensuring each is fully mixed before adding the next:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

This formulation should yield a clear solution with a solubility of ≥ 5 mg/mL.

-

It is recommended to prepare the in vivo working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Experimental Protocols

Cell Adhesion Assay

This protocol describes how to assess the effect of Integrin modulator 1 on the adhesion of Jurkat E6.1 cells, a human T cell line that expresses α4β1 integrin.

Materials:

-

Integrin modulator 1

-

Jurkat E6.1 cells

-

96-well tissue culture plates

-

Fibronectin or VCAM-1 (as a coating substrate)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Calcein-AM or other suitable cell viability dye

-

Plate reader with fluorescence capabilities

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) or VCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4°C.

-

The following day, wash the wells twice with PBS to remove any unbound substrate.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells twice with PBS.

-

-

Cell Preparation:

-

Culture Jurkat E6.1 cells to the desired density.

-

Harvest the cells and resuspend them in serum-free cell culture medium.

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Adjust the cell density to 1 x 10⁶ cells/mL in serum-free medium.

-

-

Adhesion Assay:

-

Prepare serial dilutions of Integrin modulator 1 in serum-free medium at 2X the final desired concentrations. A suggested concentration range is 1 nM to 10 µM.

-

Add 50 µL of the cell suspension (5 x 10⁴ cells) to each well of the coated plate.

-

Add 50 µL of the 2X Integrin modulator 1 dilutions to the respective wells. For the negative control, add 50 µL of serum-free medium.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

-

Quantification:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).

-

The increase in fluorescence compared to the untreated control is indicative of increased cell adhesion.

-

Expected Outcome:

Integrin modulator 1 is expected to significantly increase the adhesion of Jurkat E6.1 cells to fibronectin or VCAM-1 in a concentration-dependent manner.

ERK1/2 Phosphorylation Assay (Western Blot)

Activation of α4β1 integrin can lead to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This protocol outlines a method to detect this phosphorylation event in Jurkat E6.1 cells treated with Integrin modulator 1.

Materials:

-

Integrin modulator 1

-

Jurkat E6.1 cells

-

6-well tissue culture plates

-

Cell culture medium

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment:

-

Seed Jurkat E6.1 cells in 6-well plates at a density of 2 x 10⁶ cells/well and culture overnight.

-

The next day, starve the cells in serum-free medium for 2-4 hours.

-

Treat the cells with various concentrations of Integrin modulator 1 (e.g., 1-100 nM) for 1 hour. Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, collect the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

-

Stripping and Re-probing for Total ERK1/2:

-

To normalize for protein loading, the same membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed for total ERK1/2.

-

Incubate the membrane in a stripping buffer according to the manufacturer's instructions.

-

Wash the membrane, re-block, and then follow the antibody incubation steps using the anti-total-ERK1/2 antibody.

-

Expected Outcome:

Treatment with Integrin modulator 1 is expected to cause a significant increase in the phosphorylation of ERK1/2 in Jurkat E6.1 cells in a concentration-dependent manner, while the total ERK1/2 levels should remain unchanged.

Signaling Pathway

Activation of α4β1 integrin by Integrin modulator 1 initiates an intracellular signaling cascade that promotes cell adhesion and migration. A key feature of this pathway is its ability to proceed independently of Focal Adhesion Kinase (FAK), a common mediator of integrin signaling. Instead, the cytoplasmic tail of the α4 subunit plays a crucial role in activating c-Src. Activated c-Src then phosphorylates downstream targets, including p130Cas, leading to the activation of the small GTPase Rac. This cascade ultimately influences the actin cytoskeleton to promote cell adhesion and migration. Additionally, α4β1 integrin activation is known to stimulate the MAPK/ERK pathway.

Caption: Signaling pathway of Integrin modulator 1.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of Integrin modulator 1 in vitro.

Caption: General experimental workflow.

References

Application Note: Determining the Optimal Concentration of Integrin Modulator 1 for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell adhesion, migration, proliferation, and survival by mediating cell-matrix and cell-cell interactions.[1][2] They transmit signals bidirectionally across the plasma membrane, a process known as "inside-out" and "outside-in" signaling.[1][3] The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is expressed on leukocytes and is crucial for their trafficking and activation during inflammatory responses.[3]

Integrin modulator 1 is a potent and selective agonist of α4β1 integrin. As an agonist, it activates the integrin, promoting a conformational change that increases its affinity for ligands such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This enhanced binding triggers downstream signaling cascades that influence cellular behavior. Determining the precise optimal concentration of Integrin modulator 1 is therefore critical for achieving consistent, reproducible, and biologically relevant results in cell culture experiments. This document provides detailed protocols and guidelines for establishing this optimal concentration for your specific cell type and experimental endpoint.

Mechanism of Action of Integrin Modulator 1

Integrin modulator 1 functions by binding to the α4β1 integrin and inducing a high-affinity conformation, thereby mimicking the effect of intracellular activation signals ("inside-out" signaling). This pre-activated state enhances the binding of α4β1 to its extracellular ligands. Upon ligand binding, the integrin clusters and recruits a complex of signaling and adaptor proteins to its cytoplasmic tail, initiating "outside-in" signaling. Key downstream pathways include the activation of Focal Adhesion Kinase (FAK) and Src, which can lead to the activation of the ERK/MAPK pathway, ultimately regulating gene expression and cellular responses like adhesion and migration.

Pharmacological Data and Recommended Starting Concentrations

Published data provides a strong starting point for experimental design. Integrin modulator 1 has been characterized in various assays, with key quantitative values summarized below.

Table 1: Pharmacological Properties of Integrin Modulator 1

| Parameter | Value | Cell Line / Assay Condition | Reference |

|---|---|---|---|

| Target | α4β1 Integrin Agonist | - | |

| IC₅₀ | 9.8 nM | RGD-binding to α4β1 |

| EC₅₀ | 12.9 nM | α4β1-mediated cell adhesion | |

Based on this information and common experimental practices, the following concentration ranges are recommended for initial screening experiments.

Table 2: Recommended Concentration Ranges for Initial Screening

| Assay Type | Recommended Concentration Range | Typical Incubation Time | Notes |

|---|---|---|---|

| Cell Adhesion | 0.1 nM - 1 µM | 30 - 60 minutes | A shorter incubation is often sufficient to observe effects on adhesion. |

| ERK1/2 Phosphorylation | 1 nM - 100 nM | 15 - 60 minutes | Signal phosphorylation is often transient; a time-course experiment is recommended. |

| Cell Migration | 1 nM - 1 µM | 4 - 24 hours | Migration is a slower process requiring longer incubation times. |

| Cell Viability | 0.1 nM - 10 µM | 24 - 72 hours | To assess potential long-term effects or cytotoxicity at high concentrations. |

Experimental Workflow and Protocols

The general workflow for determining the optimal concentration of Integrin modulator 1 involves a dose-response study evaluated by one or more functional assays.

Protocol: Cell Adhesion Assay

This protocol measures the ability of Integrin modulator 1 to enhance cell adhesion to a substrate coated with an α4β1 ligand.

Materials:

-

α4β1-expressing cells (e.g., Jurkat E6.1)

-

Cell culture medium

-

Recombinant VCAM-1 or Fibronectin

-

Integrin modulator 1

-

96-well tissue culture plates (high-binding)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or Crystal Violet stain

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with VCAM-1 (e.g., 1-5 µg/mL in PBS) or Fibronectin overnight at 4°C.

-

Wash wells twice with sterile PBS.

-

Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash wells twice with sterile PBS.

-

-

Cell Preparation:

-

Harvest cells and resuspend in serum-free medium to a concentration of 1 x 10⁶ cells/mL.

-

For fluorescent detection, label cells with Calcein-AM (e.g., 2 µM) for 30 minutes at 37°C, then wash and resuspend in serum-free medium.

-

-

Treatment and Seeding:

-

In a separate plate or tubes, pre-incubate the cell suspension with various concentrations of Integrin modulator 1 (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle-only control.

-

Add 100 µL of the treated cell suspension to each coated well (100,000 cells/well).

-

-

Adhesion Incubation:

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells.

-

For Calcein-AM: Add 100 µL of PBS to each well and read fluorescence (Excitation: 485 nm, Emission: 520 nm).

-

For Crystal Violet: Fix adherent cells with 4% paraformaldehyde for 15 minutes. Stain with 0.1% Crystal Violet for 20 minutes. Wash thoroughly with water, air dry, and solubilize the stain with 10% acetic acid. Read absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of adhesion relative to a positive control (if applicable) or normalize to the highest value. Plot the results against the log of the modulator concentration to determine the EC₅₀.

-

Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol assesses target engagement by measuring the phosphorylation of the downstream signaling molecule ERK1/2.

Materials:

-

α4β1-expressing cells

-

Serum-free cell culture medium

-

Integrin modulator 1

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours (or overnight, depending on cell type) prior to treatment to reduce basal signaling.

-

-

Treatment:

-

Treat cells with different concentrations of Integrin modulator 1 (e.g., 1 nM to 100 nM) for a fixed time (e.g., 30 minutes). Include a vehicle-only control. A time-course experiment (5, 15, 30, 60 minutes) is recommended for initial optimization.

-

-

Cell Lysis:

-

Immediately after treatment, place the plate on ice and wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Reprobing:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal for each sample.

-

Data Presentation and Interpretation

Quantitative data should be recorded systematically. The following table provides a template for organizing results from a dose-response experiment.

Table 3: Example Data Template for a Dose-Response Experiment

| Modulator Conc. [nM] | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Mean Signal | Std. Deviation | % Max Response |

|---|---|---|---|---|---|---|

| 0 (Vehicle) | ||||||

| 0.1 | ||||||

| 1.0 | ||||||

| 10 | ||||||

| 100 |

| 1000 | | | | | | |

The results should be plotted on a semi-log graph with the response on the Y-axis and the log of the modulator concentration on the X-axis. A sigmoidal dose-response curve can then be fitted to the data to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response), which represents the potency of the modulator. The optimal concentration for subsequent experiments is typically chosen at or slightly above the EC₅₀, where a maximal and consistent biological effect is observed.

References

Application Notes and Protocols for Integrin Modulator 1 in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin Modulator 1 is a potent and selective agonist of α4β1 integrin, a key cell adhesion molecule implicated in the pathogenesis of various autoimmune diseases.[1] While much of the therapeutic focus has been on α4β1 antagonists to block leukocyte migration to inflammatory sites, the use of α4β1 agonists presents a novel research avenue.[1][2][3][4] Agonism of α4β1 may offer alternative therapeutic strategies, potentially by stabilizing cell adhesions to prevent leukocyte detachment and rolling, thereby altering the dynamics of the inflammatory response. These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and data presentation for utilizing Integrin Modulator 1 in autoimmune disease research.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals investigating novel therapeutic approaches for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Core Concepts: The Role of α4β1 Integrin in Autoimmunity

The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in leukocyte trafficking from the bloodstream into inflamed tissues by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. This interaction is a crucial step in the inflammatory cascade that characterizes many autoimmune diseases.

Therapeutic Rationale for an α4β1 Agonist:

While antagonists block the initial binding, an agonist like Integrin Modulator 1 is hypothesized to enhance and stabilize the adhesion of leukocytes. This could potentially:

-

Prevent the detachment and transmigration of already adhered leukocytes.

-

Modulate intracellular signaling pathways to alter immune cell function.

-

Promote cell retention and engraftment in the context of cell-based therapies.

Quantitative Data Summary

The following tables summarize the in vitro activity of Integrin Modulator 1 and other exemplary α4β1 integrin modulators.

Table 1: In Vitro Potency of Integrin Modulator 1

| Parameter | Cell Line | Ligand | Value | Reference |

| IC₅₀ | Jurkat E6.1 | RGD-binding | 9.8 nM | MedchemExpress |

| EC₅₀ | Jurkat E6.1 | - | 12.9 nM | MedchemExpress |

Table 2: Comparative In Vitro Activity of Novel Cyclopeptide α4β1 Integrin Agonists and Antagonists

| Compound | Target Integrin | Cell Line | Ligand | Activity | EC₅₀ / IC₅₀ (nM) | Reference |

| 3a | α4β1 | Jurkat E6.1 | VCAM-1 | Agonist | 35 | |

| 3a | α4β1 | Jurkat E6.1 | Fibronectin | Agonist | 50.5 | |

| 3b | α4β1 | Jurkat E6.1 | VCAM-1 | Agonist | 81.8 | |

| 3b | α4β1 | Jurkat E6.1 | Fibronectin | Agonist | 156 | |

| 3c | α4β1 | Jurkat E6.1 | VCAM-1 | Antagonist | 177 | |

| 3c | α4β1 | Jurkat E6.1 | Fibronectin | Antagonist | 726 | |

| 3a | α4β7 | RPMI8866 | MAdCAM-1 | Agonist | 31.8 | |

| 3b | α4β7 | RPMI8866 | MAdCAM-1 | Agonist | 32.1 |

Experimental Protocols

Due to the limited availability of published in vivo protocols for α4β1 integrin agonists in autoimmune disease models, the following protocols are adapted from established models for these diseases and in vitro assays for integrin modulators. It is crucial to perform dose-response studies to determine the optimal concentration of Integrin Modulator 1 for each specific model and experimental setup.

Protocol 1: In Vitro Jurkat Cell Adhesion Assay

Objective: To quantify the effect of Integrin Modulator 1 on the adhesion of Jurkat E6.1 cells to VCAM-1.

Materials:

-

Jurkat E6.1 cells

-

Recombinant human VCAM-1/Fc

-

96-well microplate

-

Integrin Modulator 1

-

Assay buffer (e.g., HBSS with 0.1% BSA, 25 mM HEPES, 1 mM Ca²⁺/Mg²⁺)

-

Calcein-AM (or other fluorescent cell dye)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with 50 µL of VCAM-1/Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound VCAM-1.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label Jurkat E6.1 cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Adhesion Assay:

-

Prepare serial dilutions of Integrin Modulator 1 in assay buffer.

-

Add 50 µL of the cell suspension to each well.

-

Add 50 µL of the Integrin Modulator 1 dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Quantification:

-

Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adherent cells for each concentration of Integrin Modulator 1 relative to the total number of cells added.

-

Protocol 2: Western Blot for ERK1/2 Phosphorylation

Objective: To determine the effect of Integrin Modulator 1 on the activation of the ERK1/2 signaling pathway in Jurkat E6.1 cells.

Materials:

-

Jurkat E6.1 cells

-

Integrin Modulator 1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Starve Jurkat E6.1 cells in serum-free media for 4-6 hours.

-

Treat the cells with various concentrations of Integrin Modulator 1 (e.g., 1-100 nM) for different time points (e.g., 5, 15, 30 minutes) at 37°C. Include a vehicle-treated control.

-

-

Protein Extraction:

-

Pellet the cells by centrifugation and wash with cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

-

Protocol 3: Adapted Protocol for Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic potential of Integrin Modulator 1 in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Integrin Modulator 1

-

Vehicle control (e.g., sterile saline or DMSO solution)

Procedure:

-

Induction of CIA:

-

On day 0, immunize mice with an emulsion of 100 µg of bovine type II collagen in CFA via intradermal injection at the base of the tail.

-

On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.

-

-

Treatment Protocol (Prophylactic or Therapeutic):

-

Prophylactic: Begin treatment with Integrin Modulator 1 (determine dose via pilot studies, e.g., 1-10 mg/kg, administered intraperitoneally or subcutaneously) on day 20 (before the onset of clinical signs) and continue daily or every other day.

-

Therapeutic: Begin treatment upon the first appearance of clinical signs of arthritis (typically around day 25-28).

-

-

Clinical Assessment:

-

Monitor mice daily for signs of arthritis, including paw swelling and erythema.

-

Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of multiple joints, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

Monitor body weight.

-

-

Endpoint Analysis (e.g., on day 42):

-

Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).

-

Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion (H&E and Safranin O staining).

-

Isolate splenocytes or lymph node cells for flow cytometric analysis of immune cell populations (e.g., Th1, Th17 cells).

-

Protocol 4: Adapted Protocol for Experimental Autoimmune Encephalomyelitis (EAE) in Mice

Objective: To assess the effect of Integrin Modulator 1 on the development and progression of a mouse model of multiple sclerosis.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

MOG₃₅₋₅₅ peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Integrin Modulator 1

-

Vehicle control

Procedure:

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously with an emulsion of 100-200 µg of MOG₃₅₋₅₅ peptide in CFA.

-

Administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2.

-

-

Treatment Protocol:

-

Prophylactic: Start treatment with Integrin Modulator 1 (determine dose via pilot studies) on the day of immunization or a few days prior and continue daily.

-

Therapeutic: Begin treatment at the onset of clinical signs (typically around day 10-14).

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score as follows: 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund.

-

-

Endpoint Analysis (e.g., at the peak of disease or a set time point):

-

Perfuse mice and collect the brain and spinal cord for histological analysis of inflammatory infiltrates (H&E) and demyelination (Luxol Fast Blue).

-

Isolate mononuclear cells from the central nervous system for flow cytometric analysis of infiltrating immune cells (e.g., CD4+ T cells, macrophages).

-

Culture splenocytes or lymph node cells and re-stimulate with MOG₃₅₋₅₅ to measure antigen-specific T cell proliferation and cytokine production (e.g., IFN-γ, IL-17).

-

Visualization of Signaling Pathways and Workflows

Caption: α4β1 integrin agonist signaling pathway.

Caption: Experimental workflow for CIA model.

Conclusion

The study of α4β1 integrin agonists like Integrin Modulator 1 in the context of autoimmune diseases is an emerging field with the potential to uncover novel therapeutic mechanisms. While in vivo data is currently limited, the provided protocols offer a solid foundation for initiating research in this area. Careful experimental design, particularly in dose-finding studies, will be critical for elucidating the true potential of this therapeutic strategy. The visualization of the signaling pathways and experimental workflows aims to provide a clear conceptual framework for these investigations.

References

Commercial suppliers and purchasing information for Integrin modulator 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial suppliers, purchasing options, and experimental protocols for Integrin modulator 1, a potent and selective agonist of α4β1 integrin. The provided protocols and signaling pathway information will aid researchers in utilizing this compound for studies related to cell adhesion, signal transduction, and other integrin-mediated processes.

Commercial Suppliers and Purchasing Information

Integrin modulator 1 is available from several commercial suppliers. The following table summarizes the purchasing information to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities | Datasheet/MSDS |

| MedchemExpress | HY-134130 | 99.80% | 5mg, 10mg, 50mg, 100mg | --INVALID-LINK--[1] |

| Cenmed | C007B-361851 | >98% | 50mg | --INVALID-LINK--[2] |

| Tebubio | 282T36291 | Not specified | 50mg | --INVALID-LINK--[3] |

Biological Activity

Integrin modulator 1 is a potent and selective agonist for the α4β1 integrin, with an IC50 of 9.8 nM for RGD-binding α4β1.[1] It functions by increasing cell adhesion mediated by α4β1 integrin, with an EC50 of 12.9 nM.[1] In Jurkat E6.1 cells, Integrin modulator 1 has been shown to significantly increase cell adhesion at concentrations of 2-10 µg/mL with a 30-minute incubation. Furthermore, it strongly and significantly increases the phosphorylation of ERK1/2 in Jurkat E6.1 cells at concentrations between 1-100 nM after a 1-hour incubation.

Signaling Pathway

Integrin modulator 1, as an agonist of α4β1 integrin, activates downstream signaling pathways upon binding to the receptor. This activation leads to a cascade of intracellular events, culminating in the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). Key mediators in this pathway include Focal Adhesion Kinase (FAK) and Src kinase.

Experimental Protocols

The following are detailed protocols for two key in vitro assays to characterize the activity of Integrin modulator 1.

Cell Adhesion Assay

This protocol describes how to measure the effect of Integrin modulator 1 on the adhesion of Jurkat E6.1 cells to fibronectin-coated plates.

Materials:

-

96-well, flat-bottom tissue culture plates

-

Fibronectin

-

Bovine Serum Albumin (BSA)

-

Jurkat E6.1 cells

-

Integrin modulator 1

-

Calcein-AM